BP-5-087

Catalog No.
S521891
CAS No.
1803281-30-2
M.F
C37H37F3N2O6S
M. Wt
694.77
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BP-5-087

CAS Number

1803281-30-2

Product Name

BP-5-087

IUPAC Name

4-(N-(4-cyclohexylbenzyl)-2-((N-(2-methylbenzyl)-4-(trifluoromethyl)phenyl)sulfonamido)acetamido)-2-hydroxybenzoic acid

Molecular Formula

C37H37F3N2O6S

Molecular Weight

694.77

InChI

InChI=1S/C37H37F3N2O6S/c1-25-7-5-6-10-29(25)23-41(49(47,48)32-18-15-30(16-19-32)37(38,39)40)24-35(44)42(31-17-20-33(36(45)46)34(43)21-31)22-26-11-13-28(14-12-26)27-8-3-2-4-9-27/h5-7,10-21,27,43H,2-4,8-9,22-24H2,1H3,(H,45,46)

InChI Key

IDTZFQNZGVMMTM-UHFFFAOYSA-N

SMILES

FC(F)(F)C1=CC=C(S(=O)(N(CC(N(C2=CC=C(C(O)=O)C(O)=C2)CC3=CC=C(C4CCCCC4)C=C3)=O)CC5=C(C)C=CC=C5)=O)C=C1

Solubility

Soluble in DMSO

Synonyms

BP-5-087; BP5087; BP 5 087; BP5-087; BP-5087

Description

The exact mass of the compound BP-5-087 is 694.2324 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

694.2324

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15
1: Eiring AM, Kraft IL, Page BD, O'Hare T, Gunning PT, Deininger MW. STAT3 as a mediator of BCR-ABL1-independent resistance in chronic myeloid leukemia. Leuk Suppl. 2014 Dec;3(Suppl 1):S5-6. doi: 10.1038/leusup.2014.3. Epub 2014 Dec 17. PubMed PMID: 27175272; PubMed Central PMCID: PMC4851281.
2: Eiring AM, Page BDG, Kraft IL, Mason CC, Vellore NA, Resetca D, Zabriskie MS, Zhang TY, Khorashad JS, Engar AJ, Reynolds KR, Anderson DJ, Senina A, Pomicter AD, Arpin CC, Ahmad S, Heaton WL, Tantravahi SK, Todic A, Moriggl R, Wilson DJ, Baron R, O'Hare T, Gunning PT, Deininger MW. Combined STAT3 and BCR-ABL1 inhibition induces synthetic lethality in therapy-resistant chronic myeloid leukemia. Leukemia. 2015 Mar;29(3):586-597. doi: 10.1038/leu.2014.245. Epub 2014 Aug 19. Erratum in: Leukemia. 2017 May;31(5):1253-1254. PubMed PMID: 25134459; PubMed Central PMCID: PMC4334758.

Explore Compound Types